molecular formula C13H13N3 B11811836 2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)acetonitrile

2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B11811836
M. Wt: 211.26 g/mol
InChI Key: FABQEGLKLDDVRV-UHFFFAOYSA-N
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Description

2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 2,4-dimethylphenyl group attached to the pyrazole ring, and an acetonitrile group at the 3-position of the pyrazole ring

Preparation Methods

The synthesis of 2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with acetonitrile under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the compound.

Chemical Reactions Analysis

2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles like amines or alcohols under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)acetonitrile can be compared with other similar compounds, such as:

    2-(5-Phenyl-1H-pyrazol-3-yl)acetonitrile: This compound lacks the 2,4-dimethyl substituents on the phenyl ring, which may affect its chemical properties and biological activities.

    2-(5-(2,4-Dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile:

    2-(5-(2,4-Dimethylphenyl)-1H-pyrazol-3-yl)ethanol: This compound has an ethanol group instead of an acetonitrile group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

2-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]acetonitrile

InChI

InChI=1S/C13H13N3/c1-9-3-4-12(10(2)7-9)13-8-11(5-6-14)15-16-13/h3-4,7-8H,5H2,1-2H3,(H,15,16)

InChI Key

FABQEGLKLDDVRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)CC#N)C

Origin of Product

United States

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